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molecular formula C14H9ClN2O B1460619 7-Chloro-2-phenylquinazolin-4(3H)-one CAS No. 7012-94-4

7-Chloro-2-phenylquinazolin-4(3H)-one

Cat. No. B1460619
M. Wt: 256.68 g/mol
InChI Key: DWSBXSUAJILPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367826B2

Procedure details

To a suspension of N-(5-chloro-2-cyanophenyl)benzamide (150 mg, 0.58 mmol) in H2O (5 mL) was added in sequence NaOH (100 mg, 2.5 mmol) and H2O2 (30% in H2O, 0.25 mL, 2.2 mmol). The reaction was heated to 80° C. for 24 h then cooled to it and stirred at it for 1d. Aq HCl (2 M, 6 mL) was added forming a thick precipitate that was collected by a filtration. The filter cake was washed with H2O several times affording the title compound as a creamy-white solid; MS (ES+): m/z 257.1 (100) [MH+]; HPLC: tR=3.34 min (OpenLynx, polar—5 min).
Name
N-(5-chloro-2-cyanophenyl)benzamide
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:17]#[N:18])=[C:6]([NH:8][C:9](=O)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=1.[OH-:19].[Na+].OO.Cl>O>[Cl:1][C:2]1[CH:7]=[C:6]2[C:5]([C:17](=[O:19])[NH:18][C:9]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[N:8]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
N-(5-chloro-2-cyanophenyl)benzamide
Quantity
150 mg
Type
reactant
Smiles
ClC=1C=CC(=C(C1)NC(C1=CC=CC=C1)=O)C#N
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.25 mL
Type
reactant
Smiles
OO
Step Three
Name
1d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to it
CUSTOM
Type
CUSTOM
Details
forming a thick precipitate that
FILTRATION
Type
FILTRATION
Details
was collected by a filtration
WASH
Type
WASH
Details
The filter cake was washed with H2O several times

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(NC(=NC2=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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